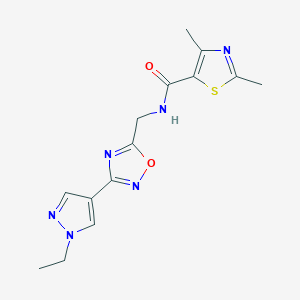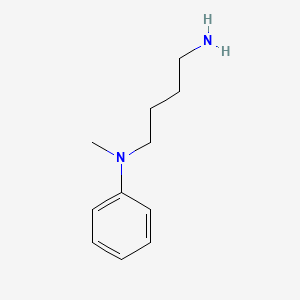![molecular formula C8H9NO4 B3016096 [(Furan-2-carbonyl)methylamino]acetic acid CAS No. 625408-95-9](/img/structure/B3016096.png)
[(Furan-2-carbonyl)methylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[(Furan-2-carbonyl)methylamino]acetic acid” is a chemical compound with the molecular formula C8H9NO4 . It is also known by other names such as “2-[furan-2-carbonyl(methyl)amino]acetic acid” and “2-(N-Methylfuran-2-carboxamido)acetic acid” among others . The compound has a molecular weight of 183.16 g/mol .
Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C8H9NO4/c1-9(5-7(10)11)8(12)6-3-2-4-13-6/h2-4H,5H2,1H3,(H,10,11) . The canonical SMILES representation is CN(CC(=O)O)C(=O)C1=CC=CO1 . Physical And Chemical Properties Analysis
The compound has a computed XLogP3 value of 0, indicating its partition coefficient between octanol and water . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are both 183.05315777 g/mol . The topological polar surface area is 70.8 Ų .科学的研究の応用
Formation and Reactivity
Formation in Maillard-Type Reactions
Furan derivatives, including those similar to [(Furan-2-carbonyl)methylamino]acetic acid, form under specific conditions in Maillard-type reactions. These reactions typically involve sugars and amino acids, where furan derivatives are generated under roasting conditions in closed systems. These conditions are integral for the formation of furan and its derivatives from the intact sugar skeleton or by recombination of reactive fragments (Limacher et al., 2008).
Acylation of Furans
The acylation of furans, which includes compounds like this compound, is a subject of interest. In one study, furans were acylated with acetic acid over H-ZSM-5 catalysts, indicating potential pathways for the formation of larger products and applications in bioenergy (Ji et al., 2019).
Palladium-Catalyzed Reactions
Furan derivatives are utilized in palladium-catalyzed reactions. An example is the oxidative heterodimerization of 2,3-allenamides and 1,2-allenyl ketones, which provides a route for synthesizing polysubstituted furanimines, potentially including derivatives of this compound (Ma et al., 2005).
Applications in Synthesis and Catalysis
Synthesis of Complex Organic Compounds
Furan derivatives, due to their reactivity, play a crucial role in the synthesis of more complex organic compounds. For instance, the formation of benzofuro[3,2-b: 2',3'-e]pyridines involves furan derivatives as key intermediates (Görlitzer & Meyer, 2004).
Catalysis by Palladium Salts
The catalytic properties of palladium salts in the carboxylation of pseudo-aromatic systems like furan suggest possible applications in the synthesis of carboxylic acids, including those related to this compound (Ugo et al., 1990).
Biomass Conversion and Environmental Implications
Biomass-Derived Furan for Synthesis
In the context of sustainable chemistry, furan derivatives are explored for their potential in biomass conversion. Reactions like Diels–Alder involving biomass-derived furan can lead to the synthesis of useful compounds, potentially including this compound (Mahmoud et al., 2015).
Environmental Impact of Wood Smoke
The study of compounds derived from wood smoke, including furan derivatives, sheds light on the environmental impact and chemical composition of biomass combustion products. This has implications for understanding the atmospheric behavior of compounds like this compound (Edye & Richards, 1991).
特性
IUPAC Name |
2-[furan-2-carbonyl(methyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-9(5-7(10)11)8(12)6-3-2-4-13-6/h2-4H,5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUIRNHIRGCLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016014.png)

![N-Tert-butyl-2,4-difluoro-5-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B3016016.png)
![8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B3016018.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B3016021.png)
![Ethyl 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate](/img/structure/B3016024.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3016027.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3016028.png)



![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3016032.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3016035.png)
